4-Chloro-2-fluoro-3-methoxybenzylamine
Overview
Description
4-Chloro-2-fluoro-3-methoxybenzylamine is a chemical compound with the molecular formula C8H9ClFNO and a molecular weight of 189.61 g/mol . It is a benzylamine derivative, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring. This compound is used as a chemical reagent in various scientific research applications .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-fluoro-3-methoxybenzylamine plays a significant role in biochemical reactions, particularly those involving the benzylic position. It interacts with various enzymes and proteins, including those involved in free radical bromination, nucleophilic substitution, and oxidation reactions . The compound’s interactions with these biomolecules are crucial for its function as a chemical reagent. For instance, in free radical reactions, this compound can undergo transformations that are stabilized by resonance, making it a valuable intermediate in synthetic chemistry .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cellular behavior, including alterations in cell growth, differentiation, and apoptosis. Studies have shown that this compound can modulate the activity of specific signaling pathways, thereby influencing gene expression and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable intermediates through resonance stabilization is a key aspect of its molecular mechanism . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when using it in experiments. Over time, this compound may undergo chemical transformations that affect its efficacy and safety. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell behavior and physiology. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and apoptosis .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound’s role in these pathways can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism. Enzymes such as cytochrome P450s may be involved in the metabolism of this compound, affecting its bioavailability and activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are critical for its function and efficacy in biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-3-methoxybenzylamine typically involves the reaction of 4-Chloro-2-fluoro-3-methoxybenzaldehyde with ammonia or an amine source under reductive amination conditions . The reaction is generally carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions include:
Temperature: Room temperature to 60°C
Solvent: Methanol or ethanol
Reaction Time: 2-6 hours
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-3-methoxybenzylamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzylamine moiety can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other strong bases in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Substituted benzylamines
Oxidation: Benzaldehydes or benzoic acids
Reduction: Primary amines
Scientific Research Applications
4-Chloro-2-fluoro-3-methoxybenzylamine is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme-substrate interactions and as a building block for bioactive compounds.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-3-methoxybenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro, fluoro, and methoxy groups influences its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-fluoro-3-methoxybenzaldehyde
- 4-Chloro-2-(trifluoromethyl)aniline
- 2-Chloro-4-fluorotoluene
Uniqueness
4-Chloro-2-fluoro-3-methoxybenzylamine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and potential for diverse chemical transformations. Additionally, the methoxy group contributes to its solubility and interaction with biological targets .
Properties
IUPAC Name |
(4-chloro-2-fluoro-3-methoxyphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFNO/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-3H,4,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGDUJMZHJQGMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701251542 | |
Record name | 4-Chloro-2-fluoro-3-methoxybenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701251542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1323966-34-2 | |
Record name | 4-Chloro-2-fluoro-3-methoxybenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1323966-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-fluoro-3-methoxybenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701251542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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